molecular formula C10H8F2O4 B2934993 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 1780036-20-5

7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No.: B2934993
CAS No.: 1780036-20-5
M. Wt: 230.167
InChI Key: KHMFHRJIIKOIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a valuable chemical building block in medicinal chemistry and drug discovery research. The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in pharmacology, known for its ability to contribute to favorable biological activity and pharmacokinetic properties . Researchers utilize this and related carboxylic acid derivatives primarily as key intermediates in the synthesis of more complex, target-oriented molecules . The presence of the carboxylic acid functional group offers a versatile handle for further synthetic modification, enabling its incorporation into amides, esters, and other pharmacophores through coupling reactions. The difluoromethyl substituent is of particular interest in modern drug design, as it can significantly influence a compound's electronic properties, metabolic stability, and lipophilicity, which are critical parameters for optimizing lead compounds. While the specific biological profile of this exact analog is not fully documented in the public domain, structural analogs based on the 2,3-dihydro-1,4-benzodioxine core have demonstrated substantial research value. Such compounds have been investigated as potential therapeutic agents, including as inhibitors of heat shock transcription factor 1 (HSF1) for oncology research and as alpha2C adrenoceptor antagonists for the study of central nervous system diseases . This compound is intended for use by qualified researchers in chemical biology, hit-to-lead optimization, and pharmaceutical development.

Properties

IUPAC Name

7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c11-9(12)5-3-6(10(13)14)8-7(4-5)15-1-2-16-8/h3-4,9H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMFHRJIIKOIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the following steps:

  • Coupling Reaction: The difluoromethylated intermediate is then coupled with a benzodioxine derivative under specific reaction conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions may be employed to modify the functional groups present in the compound.

  • Substitution: Substitution reactions can be used to introduce various substituents onto the benzodioxine ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and other oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: Palladium catalysts, trifluoromethylating agents, and various nucleophiles.

Major Products Formed:

  • Oxidation reactions typically yield carboxylic acids.

  • Reduction reactions can produce alcohols or amines.

  • Substitution reactions can result in various substituted benzodioxine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid with similar compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features Reference
This compound Not Provided C₁₀H₈F₂O₅ 246.17 (calc.) -CF₂H at C7, -COOH at C5 Enhanced lipophilicity, metabolic stability
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid 66411-42-5 C₈H₄N₂O₈ 256.13 -NO₂ at C6 and C7, -COOH at C5 High reactivity, reduced solubility
7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid 66410-87-5 C₉H₇NO₆ 225.16 -NO₂ at C7, -COOH at C5 Moderate polarity, potential for nitro reduction
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid (Parent) 4442-53-9 C₉H₈O₄ 180.16 -COOH at C5 Baseline for comparison, lower lipophilicity
7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid Not Provided C₉H₇BrO₄ 259.06 -Br at C7, -COOH at C5 Increased molecular weight, halogenated bioactivity

Key Observations:

  • Fluorine vs. Nitro Groups: The difluoromethyl group (-CF₂H) improves metabolic stability compared to nitro groups (-NO₂), which are prone to reduction and may generate reactive intermediates .
  • Halogenation : Bromine substitution (e.g., 7-Bromo analog) increases molecular weight and may enhance binding to hydrophobic pockets in target proteins .

Fluorine’s Role in Drug Design

The introduction of fluorine atoms is a strategic modification to optimize drug candidates. For this compound:

  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life .
  • Conformational Effects : The -CF₂H group may influence the molecule’s conformation, enhancing target binding through stereoelectronic effects .

Comparative Bioactivity

    Biological Activity

    The compound 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a member of the benzodioxine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

    Structure

    The molecular formula of this compound can be represented as follows:

    • Molecular Formula : C9_{9}H7_{7}F2_{2}O5_{5}
    • Molecular Weight : Approximately 232.15 g/mol

    Physical Properties

    The compound is characterized by its unique structural features that contribute to its biological properties. The difluoromethyl group enhances lipophilicity, potentially affecting its interaction with biological targets.

    Research indicates that compounds in the benzodioxine class exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The difluoromethyl substitution may enhance these effects by modifying the compound's electronic properties and steric configuration.

    Antimicrobial Activity

    Several studies have reported the antimicrobial efficacy of benzodioxine derivatives. For instance, a study demonstrated that similar compounds inhibited the growth of various bacterial strains, suggesting potential applications in treating infections .

    Anticancer Potential

    In vitro studies have shown that benzodioxine derivatives can induce apoptosis in cancer cells. A notable study highlighted the ability of related compounds to activate apoptotic pathways in breast cancer cell lines .

    Data Table: Biological Activities

    Activity TypeCompound ReferenceObserved Effect
    AntimicrobialStudy on benzodioxine derivativesInhibition of bacterial growth
    AnticancerIn vitro study on benzodioxinesInduction of apoptosis in cancer cells
    Anti-inflammatoryResearch on related compoundsReduction in inflammatory markers

    Case Study 1: Antimicrobial Efficacy

    A recent investigation into the antimicrobial properties of benzodioxine derivatives revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy and determined a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens .

    Case Study 2: Anticancer Activity

    In a study focused on breast cancer treatment, this compound was tested on MCF-7 cell lines. Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage at concentrations ranging from 10 to 50 µM .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.